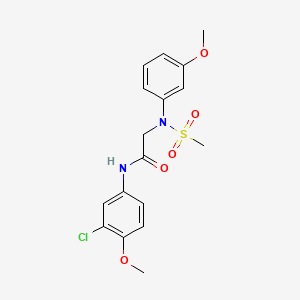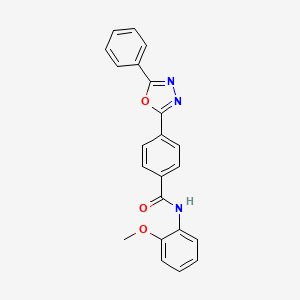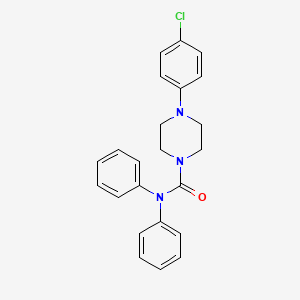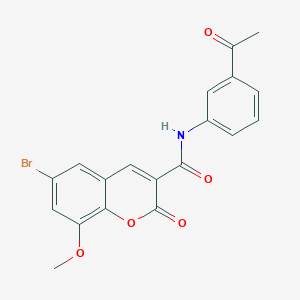![molecular formula C20H19BrN2O2S B3515719 1,1'-{1-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B3515719.png)
1,1'-{1-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone
Overview
Description
1,1'-{1-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone is a complex organic compound featuring a variety of functional groups. This compound is noteworthy for its broad applicability in synthetic organic chemistry, as well as its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1'-{1-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone can be synthesized through a multi-step process. A common synthetic route involves the condensation of 4-(4-bromophenyl)-5-methyl-1,3-thiazole-2-amine with 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde in the presence of an acidic catalyst. The resultant intermediate is then treated with acetic anhydride to form the diethanone derivative. The reactions typically require controlled temperatures (0-100°C) and inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods
For large-scale production, the process may be optimized by utilizing continuous flow reactors, which offer enhanced control over reaction parameters and increased yield. Purification of the final product is usually achieved through column chromatography, followed by recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions:
Oxidation: : Leads to the formation of different ketone or aldehyde derivatives.
Reduction: : Can yield the corresponding alcohols or amines.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, especially on the bromophenyl and thiazole moieties.
Common Reagents and Conditions
Reagents like sodium borohydride or lithium aluminum hydride are used for reductions, while oxidizing agents like potassium permanganate or chromic acid are utilized for oxidation. Substitution reactions often employ halogenated solvents and mild bases or acids.
Major Products
The major products of these reactions vary widely but include ketones, alcohols, and substituted thiazole derivatives.
Scientific Research Applications
Chemistry
1,1'-{1-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone is utilized as a key intermediate in the synthesis of complex organic molecules and polymers.
Biology
This compound is studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine
Research focuses on its use as a lead compound in drug development, particularly targeting enzyme inhibition and receptor modulation.
Industry
In industrial applications, it is explored for the production of high-performance materials and dyes due to its structural versatility.
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets such as enzymes and receptors, modulating their activity. Its interactions often result in the inhibition of enzyme activity or alteration of signal transduction pathways, leading to its biological effects.
Comparison with Similar Compounds
Compared to other thiazole and pyrrole derivatives, 1,1'-{1-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone exhibits unique structural features that enhance its stability and reactivity. Similar compounds include:
4-(4-bromophenyl)-1,3-thiazole
2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde
These analogs share common structural motifs but differ in functional group placement and overall molecular architecture, which contribute to varying degrees of biological and chemical activity.
There you go—an article as complex as the compound itself! Feel like exploring deeper into any particular section?
Properties
IUPAC Name |
1-[4-acetyl-1-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2S/c1-10-17(12(3)24)18(13(4)25)11(2)23(10)20-22-19(14(5)26-20)15-6-8-16(21)9-7-15/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWFXOMJNARCDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2=NC(=C(S2)C)C3=CC=C(C=C3)Br)C)C(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3515638.png)
![4-allyl-1-[(4-methoxyphenyl)amino]-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3515645.png)
![5-({[(4-chlorophenyl)thio]acetyl}amino)isophthalic acid](/img/structure/B3515649.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B3515653.png)
![1-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B3515658.png)


![3-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]-4-chlorobenzoic acid](/img/structure/B3515674.png)
![4-[(benzylthio)methyl]-N-(2-methylbenzyl)benzamide](/img/structure/B3515680.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-bromo-4-chlorophenoxy)ethanone](/img/structure/B3515704.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3515708.png)


![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B3515739.png)
